Disodium hydrogen phosphate

概要

説明

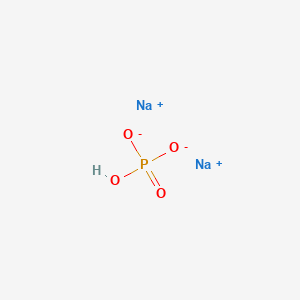

リン酸水素二ナトリウムは、二塩基性リン酸ナトリウムとしても知られており、化学式 Na₂HPO₄ の無機化合物です。これは、いくつかのリン酸ナトリウムの1つであり、無水物として、およびさまざまな水和物(例:二水和物、七水和物、十二水和物)として知られています。 この化合物は、白色の結晶性固体として現れ、水に非常に溶けやすいですが、エタノールには溶けません 。 リン酸水素二ナトリウムは、食品加工、医薬品、水処理など、さまざまな用途で広く使用されています .

準備方法

合成経路と反応条件: リン酸水素二ナトリウムは、リン酸(H₃PO₄)を水酸化ナトリウム(NaOH)で中和することにより合成できます。[ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]

工業生産方法: 工業的には、リン酸水素二ナトリウムは、二段階のプロセスで調製されます。まず、リン酸二カルシウムが硫酸水素ナトリウムと反応し、硫酸カルシウムが沈殿します。[ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]

第二段階では、生成されたリン酸一水素ナトリウム溶液を水酸化ナトリウムで部分的に中和します。[ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

反応の種類:

中和: リン酸水素二ナトリウムは、リン酸を水酸化ナトリウムで中和することにより生成できます。

加水分解: 水溶液中では、リン酸一水素ナトリウムと水酸化ナトリウムを生成する加水分解を受ける可能性があります。[ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]

一般的な試薬と条件:

試薬: リン酸、水酸化ナトリウム、硫酸水素ナトリウム、リン酸二カルシウム。

条件: 通常、水溶液と制御されたpH環境を伴います。

主要な製品:

- リン酸一水素ナトリウム(NaH₂PO₄)

- リン酸三ナトリウム(Na₃PO₄)

4. 科学研究への応用

リン酸水素二ナトリウムは、その緩衝能と水への溶解性のために、科学研究で広く使用されています 。主な用途には、次のものがあります。

- 化学: さまざまな化学反応における試薬として、および分析化学における緩衝剤として使用されます。

- 生物学: 酵素アッセイ、DNAおよびRNA抽出、精製プロセス用の生物学的緩衝液の調製に使用されます .

- 医学: 緩下剤として、および低リン酸血症の治療など、製剤に使用されます .

- 工業: 水処理プロセス、乳化剤としての食品加工、染色や印刷のための繊維産業で使用されます .

科学的研究の応用

Pharmaceutical Applications

Disodium hydrogen phosphate is utilized in the pharmaceutical industry primarily as a buffering agent and stabilizer in drug formulations. Its ability to maintain pH levels is crucial in ensuring the stability and efficacy of various medications.

- Buffering Agent : It helps maintain the desired pH in injectable solutions and oral medications, which is essential for drug solubility and absorption .

- Drug Delivery Systems : Research has shown that this compound can be used in liposome-based drug delivery systems, enhancing the bioavailability of therapeutic agents. Liposomes encapsulate drugs, protecting them from degradation and improving their pharmacokinetics .

Food Industry Applications

In food production, this compound serves multiple functions:

- Emulsifier and Stabilizer : It acts as an emulsifier in processed foods, helping to blend ingredients that typically do not mix well, such as oil and water .

- pH Buffering : The compound is used to regulate acidity in food products, ensuring consistency and preventing spoilage .

- Nutritional Supplement : It is sometimes added to dietary supplements due to its phosphorus content, which is vital for various metabolic processes.

Water Treatment

This compound plays a significant role in water treatment processes:

- Corrosion Control : It is used to inhibit corrosion in water systems by forming protective layers on metal surfaces .

- Scale Inhibition : The compound helps reduce scale formation in pipes and equipment, extending their lifespan and improving efficiency .

Industrial Applications

The compound finds utility in various industrial sectors:

- Textile Industry : this compound is employed as a buffering agent during textile processing, helping to maintain the pH of dye baths for consistent dye uptake .

- Cleaning Products : It is included in formulations for detergents and cleaning agents due to its ability to enhance cleaning efficiency through pH control .

Agricultural Uses

In agriculture, this compound serves as a fertilizer component:

- Nutrient Source : It provides phosphorus, an essential nutrient for plant growth, thus enhancing crop yield .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- A study demonstrated that incorporating this compound into composite phase change materials improved thermal properties, making it suitable for energy storage applications .

- Research on electrochemical migration inhibition revealed that this compound can retard the anodic dissolution of tin by forming stable tin phosphate complexes, thus prolonging the life of electronic components .

作用機序

リン酸水素二ナトリウムは、主にその緩衝能と浸透圧特性を通じて作用します。 生物系では、pH安定性を維持するのに役立ち、酵素反応や細胞機能に不可欠です 。 浸透圧性緩下剤として、腸管腔内の溶質濃度を高め、水を管腔内に引き込み、排便を促進します .

類似化合物との比較

リン酸水素二ナトリウムは、リン酸一水素ナトリウム(NaH₂PO₄)などの他のリン酸ナトリウムと比較できます。

- リン酸一水素ナトリウム(NaH₂PO₄): 分子当たり1つのナトリウムイオンを含み、より酸性です。

- リン酸三ナトリウム(Na₃PO₄): 分子当たり3つのナトリウムイオンを含み、より塩基性です .

ユニークさ: リン酸水素二ナトリウムは、その中程度の塩基性とさまざまな用途における汎用性のためにユニークであり、ラボ設定と産業設定の両方で貴重な化合物となっています .

特性

CAS番号 |

7558-79-4 |

|---|---|

分子式 |

H3NaO4P |

分子量 |

120.985 g/mol |

IUPAC名 |

disodium;hydrogen phosphate |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

NFIYTPYOYDDLGO-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

OP(=O)(O)O.[Na] |

関連するCAS |

65185-91-3 |

同義語 |

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。